2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Substitution on the Pyridine Ring: The bromo group is introduced via a halogenation reaction, often using bromine or a brominating agent like N-bromosuccinimide.
Coupling of the Triazole and Pyridine Rings: This step involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the triazole ring to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds.
Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the triazole and pyridine rings.
Scientific Research Applications
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. For example, in anti-tubercular applications, it may inhibit key enzymes in the Mycobacterium tuberculosis bacterium . The triazole ring can interact with metal ions or protein active sites, leading to inhibition of biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-(4-(1-cyclopropylethyl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both a cyclopropyl group and a triazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C12H13BrN4 |
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Molecular Weight |
293.16 g/mol |
IUPAC Name |
2-bromo-6-[4-(1-cyclopropylethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C12H13BrN4/c1-8(9-5-6-9)17-7-14-16-12(17)10-3-2-4-11(13)15-10/h2-4,7-9H,5-6H2,1H3 |
InChI Key |
JLYVNPPIJVEFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N2C=NN=C2C3=NC(=CC=C3)Br |
Origin of Product |
United States |
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